6-Bromoimidazo[1,2-a]pyridin-2-ol
Overview
Description
6-Bromoimidazo[1,2-a]pyridin-2-ol is a heterocyclic compound with the molecular formula C7H5BrN2O. It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic system containing both imidazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with α-bromoketones under specific reaction conditions. This process typically involves the use of solvents such as toluene or ethyl acetate and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less commonly reported.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted imidazo[1,2-a]pyridin-2-ol derivatives, while cyclization reactions can produce more complex fused heterocycles .
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridin-2-ol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-2-ol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that imidazo[1,2-a]pyridine derivatives can interact with various enzymes and receptors, influencing biological processes such as cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which lacks the bromine and hydroxyl groups.
6-Chloroimidazo[1,2-a]pyridin-2-ol: A similar compound with a chlorine atom instead of bromine.
2-Phenylimidazo[1,2-a]pyridine: A derivative with a phenyl group at the 2-position.
Uniqueness
6-Bromoimidazo[1,2-a]pyridin-2-ol is unique due to the presence of both bromine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The bromine atom provides a site for further functionalization, while the hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets .
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridin-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-2-6-9-7(11)4-10(6)3-5/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVQXCCNDPCXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1506471-03-9 | |
Record name | 6-bromoimidazo[1,2-a]pyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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